molecular formula C20H21ClFN3O3S B2544267 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1215348-00-7

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2544267
CAS No.: 1215348-00-7
M. Wt: 437.91
InChI Key: WVGFBKAXSWZMTC-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating significant activity against FGFR1, FGFR2, FGFR3, and FGFR4. This compound was specifically designed to target dysregulated FGFR signaling, a key driver in various oncogenic processes . Its primary research value lies in the investigation of tumorigenesis and progression in a wide range of cancers, including but not limited to urothelial carcinoma, endometrial cancer, and squamous cell lung cancer, where FGFR amplifications, mutations, and fusions are frequently observed. The mechanism of action involves high-affinity binding to the FGFR kinase domain, effectively suppressing receptor autophosphorylation and subsequent downstream signaling through pathways such as MAPK/ERK and PI3K/AKT, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This makes it an invaluable pharmacological tool for elucidating the complex biology of the FGFR axis in preclinical models , studying mechanisms of resistance to targeted therapies, and exploring potential combination treatment strategies in oncological research.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S.ClH/c1-23(2)10-11-24(20-22-18-13(21)6-5-9-17(18)28-20)19(25)16-12-26-14-7-3-4-8-15(14)27-16;/h3-9,16H,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGFBKAXSWZMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Dimethylaminoethyl group : Enhances solubility and bioavailability.
  • Fluorobenzo[d]thiazole moiety : Known for its role in various pharmacological activities.
  • Dioxine ring : Imparts stability and potential reactivity towards biological targets.

The molecular formula of this compound is C17H19ClFN2O3SC_{17}H_{19}ClFN_2O_3S, with a molecular weight of approximately 353.84 g/mol. Its synthesis typically involves multi-step organic reactions, allowing for precise modifications to enhance biological activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal properties. In vitro studies have demonstrated that benzothiazole-linked compounds can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

The mechanism of action for this compound likely involves inhibition of key enzymes or receptors involved in microbial metabolism or proliferation. For example, similar compounds have been reported to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis . The presence of the dimethylamino group may facilitate interactions with these biological targets, enhancing the compound's efficacy.

Case Studies

Several studies have evaluated the biological activity of related benzothiazole derivatives:

  • Study on Antimicrobial Activity :
    • Objective : To assess the antibacterial efficacy of benzothiazole derivatives.
    • Method : Minimum inhibitory concentration (MIC) tests against various bacterial strains.
    • Results : Compounds exhibited MIC values as low as 50 μg/mL against tested organisms, indicating potent antibacterial activity .
  • Anticancer Potential :
    • Objective : To investigate the antiproliferative effects on cancer cell lines.
    • Method : Cell viability assays were performed on human breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines.
    • Results : Certain derivatives showed moderate inhibitory effects on cell proliferation, suggesting potential as anticancer agents .

Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against S. aureus, E. coli ,
AntifungalSignificant inhibition of fungal growth
AnticancerModerate effects on cancer cell lines
Enzyme InhibitionPotential DHPS inhibitor

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in cancer treatment. The mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth and proliferation.

  • Case Study : A study published in Molecules demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that benzothiazole-based compounds can inhibit bacterial growth and show efficacy against various pathogens.

  • Case Study : In vitro studies reported that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.025 to 0.5 mM .

Neuropharmacological Applications

The neuroprotective properties of benzothiazole derivatives have been explored in the context of neurodegenerative diseases. This compound may exhibit effects that protect neuronal cells from damage.

  • Case Study : Research indicated that similar compounds could modulate neurotransmitter levels and exhibit neuroprotective effects in models of neurodegeneration .

Summary of Research Findings

Application AreaKey FindingsReferences
AnticancerSignificant cytotoxicity against cancer cell lines; potential for further development as anticancer agents. ,
AntimicrobialEffective against S. aureus and E. coli with low MIC values; promising for antibiotic development. ,
NeuropharmacologicalPotential neuroprotective effects; modulation of neurotransmitter levels observed in studies. ,

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s polarity and bioactivity.

Reaction Conditions Products Yield Key Observations
6M HCl, reflux, 8 hours2-(2-Fluorophenoxy)acetic acid78%Complete conversion; optimal for scale-up
2M NaOH, 70°C, 4 hoursSodium 2-(2-fluorophenoxy)acetate85%Faster kinetics in polar aprotic solvents

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Aromatic Substitution (Fluorophenoxy Group)

The electron-deficient fluorophenoxy ring participates in nucleophilic substitutions, enabling diversification of the aromatic system.

Reagents Conditions Products Yield Reference
Ethylenediamine, K₂CO₃DMF, 100°C, 12 hours 2-(2-(Ethylamino)phenoxy)-N-...acetamide62%
Sodium methoxide, MeOHReflux, 6 hours2-(2-Methoxyphenoxy)-N-...acetamide55%

Key Insight : Fluorine’s electronegativity enhances the ring’s susceptibility to nucleophilic attack, particularly at the ortho and para positions relative to the oxygen atom.

Oxidation of the Thiophene Ring

The thiophene moiety is prone to oxidation, forming sulfoxides or sulfones, which alter electronic properties and binding affinity.

Oxidizing Agent Conditions Products Yield Notes
mCPBA (3 equiv)CH₂Cl₂, 0°C → RT, 2 hours2-(2-Fluorophenoxy)-N-...acetamide sulfoxide88%Stereoselective sulfoxidation
H₂O₂ (30%), AcOH50°C, 6 hours2-(2-Fluorophenoxy)-N-...acetamide sulfone73%Requires catalytic Fe(acac)₃

Implications : Sulfoxide derivatives exhibit enhanced solubility, while sulfones are more metabolically stable .

Cyclization Reactions

The pyridine and thiophene rings facilitate intramolecular cyclization, generating fused heterocycles.

Catalyst/Reagent Conditions Products Yield Application
Pd(OAc)₂, XantphosToluene, 110°C, 24 hours Pyrido[3,4-b]thiophene-fused acetamide41%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-fluoro group in the target compound may improve metabolic stability compared to the 4-methoxy analog (1052530-89-8), as fluorine reduces oxidative metabolism .

Backbone Modifications: The 2,3-dihydrobenzo[b][1,4]dioxine moiety in the target compound introduces conformational rigidity, which may improve selectivity compared to flexible acetamide derivatives (e.g., 12b) .

Amine Side Chains: Dimethylaminoethyl in the target compound offers a balance of solubility and lipophilicity, whereas diethylaminoethyl (1171087-47-0) may increase membrane permeability at the cost of solubility .

Research Findings and Activity Trends

  • Kinase Inhibition: Benzo[d]thiazole carboxamides (e.g., target compound and 1052530-89-8) are hypothesized to inhibit kinases due to their structural resemblance to ATP-competitive inhibitors. The dimethylaminoethyl group may facilitate interactions with kinase hinge regions .
  • Antimicrobial Activity: Thiazolidinone-benzothiazole hybrids (e.g., 4l) show MIC values of 2–8 µg/mL against Candida albicans, outperforming simpler acetamide derivatives .
  • COX Inhibition : Sulfonylacetamide derivatives (e.g., 12b) demonstrate IC₅₀ values of 0.8–1.2 µM against COX-2, attributed to the sulfonyl group’s electron-withdrawing effects .

Preparation Methods

Subunit A: 4-Fluorobenzo[d]thiazol-2-amine Synthesis

This intermediate is synthesized via cyclization of 2-amino-5-fluorothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (72 hours, 78°C), achieving yields of 85–90%. Alternative routes employ thiourea intermediates, where 4-fluoroaniline reacts with ammonium thiocyanate in the presence of bromine, followed by cyclization with concentrated HCl.

Subunit B: 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid

The dihydrodioxine moiety is constructed via a Heck-type 6-endo-trig cyclization. A palladium-catalyzed coupling between ethyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate and aryl halides facilitates carboxyl group introduction. Hydrolysis with 6M NaOH at 100°C for 4 hours yields the carboxylic acid derivative (Subunit B) in 94% purity.

Subunit C: N,N-Dimethylethylenediamine Functionalization

This amine is commercially available but requires protection during coupling. Boc (tert-butyloxycarbonyl) protection using di-tert-butyl dicarbonate in THF (0°C, 2 hours) prevents undesired side reactions during subsequent steps.

Stepwise Synthesis of Compound X

Carboxamide Bond Formation

Subunit B is activated as a mixed anhydride by treatment with ethyl chloroformate and triethylamine in anhydrous dichloromethane (0°C, 1 hour). The activated intermediate reacts with Subunit A in dimethylformamide (DMF) at 25°C for 12 hours, yielding N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b]dioxine-2-carboxamide (Intermediate 1) with 78% isolated yield.

Table 1: Reaction Conditions for Intermediate 1 Synthesis

Parameter Value
Solvent DMF
Temperature 25°C
Time 12 hours
Coupling Agent Ethyl chloroformate
Base Triethylamine
Yield 78%

Amine Alkylation with Subunit C

Intermediate 1 undergoes N-alkylation with Boc-protected N,N-dimethylethylenediamine using potassium carbonate (K₂CO₃) as a base in acetonitrile (80°C, 6 hours). Deprotection with 4M HCl in dioxane (2 hours, 25°C) affords the tertiary amine hydrochloride salt.

Table 2: Alkylation and Deprotection Parameters

Step Conditions Yield
Alkylation K₂CO₃, CH₃CN, 80°C, 6 hours 65%
Deprotection 4M HCl/dioxane, 25°C, 2 hours 92%

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Carboxamide Formation

The use of DMF as a solvent minimizes epimerization at the carboxamide center, a common issue in benzothiazole couplings. Substoichiometric HOBt (1-hydroxybenzotriazole) suppresses racemization, ensuring >98% enantiomeric excess.

Palladium-Catalyzed Side Reactions

Residual palladium from Subunit B synthesis (≤50 ppm) can catalyze undesired C–N coupling. Scavengers like SiliaBond Thiol (1.5 g/mmol) reduce Pd content to <5 ppm without affecting yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 4H, aromatic), 4.32 (dd, 2H, dioxine-CH₂), 3.61 (t, 2H, NCH₂), 2.98 (s, 6H, N(CH₃)₂).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–F).

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows a single peak at 6.8 minutes, confirming >99% purity.

Process Optimization and Scalability

Solvent Screening for Alkylation

Table 3: Solvent Impact on Alkylation Efficiency

Solvent Dielectric Constant Yield (%)
Acetonitrile 37.5 65
DMF 36.7 58
THF 7.5 42

Polar aprotic solvents enhance nucleophilicity of the amine, favoring alkylation.

Temperature-Dependent Yield Profile

Figure 1: Reaction Yield vs. Temperature

  • 60°C: 45%
  • 80°C: 65%
  • 100°C: 63% (decomposition observed)

Optimal temperature balances reaction rate and thermal stability.

Industrial-Scale Production Challenges

Crystallization Protocol

The hydrochloride salt is isolated via antisolvent crystallization using tert-butyl methyl ether (TBME). Slow addition (1 mL/min) to a saturated ethanolic solution yields monodisperse crystals (98% purity, 15–20 μm particle size).

Regulatory Considerations

Residual solvents (DMF, acetonitrile) must comply with ICH Q3C guidelines (<880 ppm for DMF). Short-path distillation reduces DMF content to <50 ppm.

Q & A

Q. What statistical approaches validate the significance of structure-activity relationship (SAR) trends?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic parameters (Hammett σ) with bioactivity. Include confidence intervals (95%) to assess trend robustness .

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